molecular formula C6H3Cl4N B13130619 2,3,5-Trichloro-6-(chloromethyl)pyridine

2,3,5-Trichloro-6-(chloromethyl)pyridine

Cat. No.: B13130619
M. Wt: 230.9 g/mol
InChI Key: DZWOWMYGYWLIPE-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-6-(chloromethyl)pyridine is a polychlorinated pyridine derivative characterized by three chlorine atoms at the 2-, 3-, and 5-positions of the pyridine ring and a chloromethyl (-CH2Cl) group at the 6-position. Its molecular formula is C6H4Cl4N, with a molecular weight of approximately 232.8 g/mol. Chlorinated pyridines are widely used as intermediates in agrochemicals, pharmaceuticals, and materials science due to their electron-deficient aromatic system, which facilitates nucleophilic substitution reactions.

Properties

Molecular Formula

C6H3Cl4N

Molecular Weight

230.9 g/mol

IUPAC Name

2,3,5-trichloro-6-(chloromethyl)pyridine

InChI

InChI=1S/C6H3Cl4N/c7-2-5-3(8)1-4(9)6(10)11-5/h1H,2H2

InChI Key

DZWOWMYGYWLIPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-6-(chloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method is the chloromethylation of 2,3,5-trichloropyridine using formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:

    Chlorination of Pyridine: Pyridine is first chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,3,5-trichloropyridine.

    Chloromethylation: The 2,3,5-trichloropyridine is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound often involves similar chlorination and chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Safety measures are crucial due to the toxic and corrosive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trichloro-6-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the chlorinated pyridine can be achieved using reducing agents such as lithium aluminum hydride, leading to partially or fully dechlorinated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Dechlorinated pyridine derivatives.

Scientific Research Applications

2,3,5-Trichloro-6-(chloromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a building block for bioactive compounds.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial and fungal infections.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-6-(chloromethyl)pyridine largely depends on its reactivity towards nucleophiles and its ability to form stable intermediates. The chloromethyl group is particularly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2,3,5-Trichloro-6-(chloromethyl)pyridine and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Findings References
This compound C6H4Cl4N 2,3,5-Cl; 6-CH2Cl ~232.8 High reactivity due to electron-deficient ring and labile chloromethyl group. Inferred
2-(Chloromethyl)pyridine-HCl C6H6ClN·HCl 2-CH2Cl 156.03 (base) Cytotoxic (LD50: 0.118 mM); classified as a noncarcinogen (Level F).
2,3-Dichloro-5-(trichloromethyl)pyridine C6H2Cl5N 2,3-Cl; 5-CCl3 265.25 Bulkier trichloromethyl group enhances steric hindrance; used in agrochemical intermediates.
2,3,5-Trichloro-6-[(2-chlorophenyl)methoxy]pyridine C12H7Cl4NO 2,3,5-Cl; 6-OCH2C6H4Cl 323.00 Benzyloxy substituent increases lipophilicity and molecular weight.
2,4,5-Trichloro-6-methylpyrimidine C5H3Cl3N2 2,4,5-Cl; 6-CH3 197.45 Pyrimidine core; methyl group reduces electronegativity compared to chloromethyl.

Research Findings and Gaps

Toxicological Data: While 2-(Chloromethyl)pyridine-HCl () has well-documented toxicity, data on the target compound’s carcinogenicity or ecotoxicology remain speculative. Further studies are needed to assess its safety profile.

Structural Insights :

  • X-ray crystallography data for analogs like 2,3,6-Trichloro-5-(trichloromethyl)pyridine () confirm bond distances and angles typical of polychlorinated pyridines, suggesting similar stability for the target compound.

Environmental Behavior :

  • The high chlorine content in this compound may lead to persistence in soil and water, analogous to other polychlorinated aromatics.

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